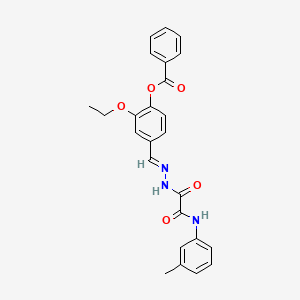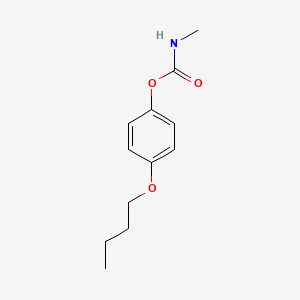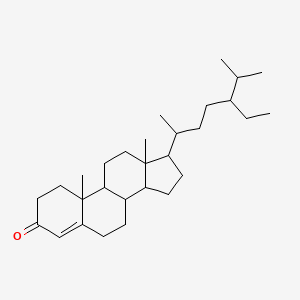
Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3 It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-(4-methylbenzoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method is the reaction of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride under the action of silver salts . This N-acylation reaction is carried out under mild conditions, resulting in high yield and purity.
Industrial Production Methods
Industrial production of Methyl 2-(4-methylbenzoyl)benzoate often employs similar esterification techniques, utilizing catalysts such as dihalohydantoin to facilitate the reaction between benzoic acid compounds and methanol . This method is efficient, safe, and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace specific functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2-(4-methylbenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, aiding in the formation of complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Methyl 2-(4-methylbenzoyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Known for its use in fragrances and as a reagent in organic synthesis.
Ethyl benzoate: Similar in structure but with an ethyl group instead of a methyl group, used in flavorings and perfumes.
Benzyl benzoate: Used as a medication and insect repellent, with a different ester group.
These compounds share similar chemical properties but differ in their specific applications and effects, highlighting the uniqueness of Methyl 2-(4-methylbenzoyl)benzoate.
特性
CAS番号 |
6424-25-5 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
methyl 2-(4-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19-2/h3-10H,1-2H3 |
InChIキー |
MMBVXVAJSBLBSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
![(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)
![5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000100.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)



